Methoxymethyl methanesulfonate

Description

Overview of Alkylating Agents in Synthetic Chemistry

Alkylation is a fundamental process in organic synthesis involving the transfer of an alkyl group from one molecule to another. numberanalytics.com This process is vital for constructing complex molecules by forming new carbon-carbon bonds, which are the foundational framework of organic compounds. numberanalytics.com Alkylating agents are the reagents that facilitate this transfer and can be classified based on their electrophilic or nucleophilic character. wikipedia.org

Electrophilic alkylating agents are often toxic and carcinogenic due to their tendency to alkylate DNA. wikipedia.org This property, however, is harnessed in chemotherapy to damage the DNA of cancer cells, leading to cell death. wikipedia.orgoncohemakey.com In contrast, nucleophilic alkylating agents deliver the equivalent of an alkyl anion (carbanion) to an electrophile, forming a new covalent bond. wikipedia.org Common examples of nucleophilic alkylating agents include organometallic compounds like Grignard reagents and organolithium compounds. wikipedia.org

The choice of an alkylating agent is critical and depends on various factors, including the substrate, the desired reaction, and the reaction conditions. mt.com The efficiency and selectivity of an alkylation reaction are influenced by the properties of the alkylating agent, the substrate, and the reaction variables. mt.com

Role of Sulfonate Esters as Leaving Groups in Organic Transformations

In many organic reactions, particularly nucleophilic substitution and elimination reactions, the facility of the reaction is highly dependent on the ability of a particular group to depart from the carbon backbone. This departing group is known as a "leaving group." A good leaving group is a species that is stable on its own after it has taken on the pair of electrons from the bond that is breaking.

Alcohols, for instance, are generally poor leaving groups because the hydroxyl ion (OH-) is a strong base and thus unstable. periodicchemistry.com To enhance their reactivity, alcohols are often converted into sulfonate esters. periodicchemistry.compearson.com This conversion transforms the poor hydroxyl leaving group into an excellent sulfonate leaving group. periodicchemistry.com The high stability of the resulting sulfonate anion is due to the delocalization of the negative charge across the three oxygen atoms through resonance. pearson.com

Commonly used sulfonate esters in organic synthesis include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com The conversion of an alcohol to a sulfonate ester is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. periodicchemistry.com This process generally proceeds with retention of configuration at the alcohol's stereocenter. pearson.com Once formed, the sulfonate ester can readily undergo nucleophilic attack, making it a versatile intermediate in a wide array of chemical transformations. pearson.comnih.gov

Historical Context of Methoxymethylation Strategies in Chemical Synthesis

The protection of functional groups is a key strategy in the synthesis of complex organic molecules. The methoxymethyl (MOM) group has been a widely used protecting group for alcohols and phenols. Historically, the most common reagent for introducing the MOM group was chloromethyl methyl ether. google.com However, due to its carcinogenic nature, the use of this reagent has become less desirable, prompting the development of alternative methoxymethylation agents. google.comgoogle.com

One of the key alternative reagents that emerged is methoxymethyl methanesulfonate (B1217627). google.com Its utility as a methoxymethylating agent for alcohols and amines was recognized decades ago. google.com The development of methods to generate and utilize methoxymethyl methanesulfonate in situ has further enhanced its safety and convenience in organic synthesis. For instance, the reaction of dimethoxymethane (B151124) with acetyl methanesulfonate can produce this compound, which can then be used directly for the N-alkylation of various compounds. google.com This approach avoids the isolation of the potentially hazardous alkylating agent.

The evolution of methoxymethylation strategies reflects a broader trend in organic synthesis towards the development of safer and more efficient reagents and methodologies. The shift from highly toxic reagents like chloromethyl methyl ether to more manageable alternatives like this compound demonstrates the ongoing efforts to improve the practice of chemical synthesis.

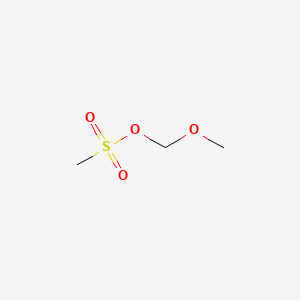

Structure

3D Structure

Properties

CAS No. |

25289-73-0 |

|---|---|

Molecular Formula |

C3H8O4S |

Molecular Weight |

140.16 g/mol |

IUPAC Name |

methoxymethyl methanesulfonate |

InChI |

InChI=1S/C3H8O4S/c1-6-3-7-8(2,4)5/h3H2,1-2H3 |

InChI Key |

PBBMSAIQHFNRCR-UHFFFAOYSA-N |

Canonical SMILES |

COCOS(=O)(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Methoxymethyl Methanesulfonate Reactions

Elucidation of Sulfonate Ester Formation Mechanisms

The synthesis of sulfonate esters, including methoxymethyl methanesulfonate (B1217627), is not a simple condensation but a process requiring specific conditions and proceeding through a well-defined mechanism. researchgate.net Extreme conditions, such as high concentrations of both sulfonic acid and alcohol with minimal water, are necessary to facilitate the reaction. enovatia.comacs.org The presence of any excess base, even in slight amounts, can prevent the formation of sulfonate esters entirely. researchgate.netenovatia.com

A critical finding in the study of sulfonate ester formation is that the reaction rate is exclusively dependent on the concentrations of the sulfonate anion and the protonated alcohol in the solution. enovatia.comacs.org This points to a specific nucleophilic substitution mechanism. The alcohol's hydroxyl group (–OH) is a poor leaving group. periodicchemistry.com To enhance its lability, a strong acid protonates the alcohol, converting the hydroxyl group into a much better leaving group, –OH₂⁺. libretexts.org The sulfonate anion then acts as the nucleophile, attacking the carbon of the protonated alcohol in an SN2-type reaction. youtube.com This process involves the displacement of a water molecule. periodicchemistry.comlibretexts.org

The general mechanism can be summarized as follows:

Protonation of the Alcohol: The alcohol oxygen is protonated by a strong acid, forming an alkyloxonium ion. libretexts.org

Nucleophilic Attack: The sulfonate anion attacks the electrophilic carbon of the alkyloxonium ion. youtube.com

Displacement: A molecule of water, a stable leaving group, is displaced, resulting in the formation of the sulfonate ester. libretexts.org

While the reaction is often broadly termed "acid-catalyzed," this description is not entirely precise. libretexts.org A stoichiometric quantity of a strong acid is consumed in the process to fully convert the alcohol into its protonated, reactive form. libretexts.org The strength of the acid is paramount. Studies have shown that acids weaker than sulfonic acids, such as phosphoric acid, are ineffective at protonating the alcohol sufficiently to catalyze measurable sulfonate ester formation. enovatia.comacs.org This holds true even when a high concentration of sulfonate anion is present and water is absent. enovatia.comacs.org The addition of water to the system significantly reduces the rate of ester formation because water competes with the alcohol for protons, and it introduces a faster hydrolytic pathway for the degradation of any ester that does form. enovatia.com

Isotopic labeling studies have been instrumental in confirming the specific bonds that are broken during the formation of sulfonate esters. Analysis using gas chromatography-mass spectrometry (GC-MS) on reactions between methanesulfonic acid (MSA) and isotopically labeled methanol (B129727) (¹⁸O-label) has confirmed that the C-O bond of the methanol is cleaved during the formation of methyl methanesulfonate (MMS). researchgate.netpqri.org This finding is consistent with the reversal of the well-established mechanisms for the solvolysis of sulfonate esters. researchgate.netpqri.org In related compounds like aryl sulfonate esters, regioselective cleavage of C–O or S–O bonds can be controlled to achieve different synthetic outcomes. eurjchem.com More recent research has demonstrated that visible light can induce the cleavage of the S–O bond in aryl sulfonate esters, generating sulfonyl radicals for subsequent reactions. rsc.orgrsc.org

Reaction Pathways in Deprotection Chemistry

The methoxymethyl (MOM) group is a common protecting group for alcohols in organic synthesis. wikipedia.org Its cleavage, particularly through acid-mediated pathways, provides mechanistic insights relevant to the reactivity of the methoxymethyl moiety found in methoxymethyl methanesulfonate.

MOM ethers can be cleaved using a variety of Lewis and Brønsted acids. wikipedia.org Lewis acids are particularly effective and offer a range of selectivities depending on the reagent and conditions. The general mechanism involves the coordination of the Lewis acid to one of the ether oxygen atoms. This coordination makes the ether a better leaving group, facilitating the cleavage of the C-O bond. thieme-connect.de For aromatic MOM ethers, it is proposed that a Lewis acid complex, such as one formed with trialkylsilyl triflate and 2,2'-bipyridyl, coordinates to the oxygen atom adjacent to the aromatic ring to initiate cleavage. nih.gov

A variety of Lewis acids have been successfully employed for this transformation, as detailed in the table below.

| Lewis Acid/Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| ZnBr₂ / n-PrSH | Less than 10 minutes | Primary, secondary, and tertiary alcohols; phenols | researchgate.net |

| ZrCl₄ | 50 mol %, isopropanol, reflux | General deprotection of MOM ethers | researchgate.net |

| NbCl₅ | - | Alkyl, allyl, propargyl, benzyl (B1604629) alcohols; phenols | researchgate.net |

| B-bromocatecholborane | - | Cleaves MOM and MEM ethers; compatible with many other protecting groups | thieme-connect.de |

| Trimethylsilyl bromide (TMSBr) | Mild conditions | Selective deprotection of MOM ethers | masterorganicchemistry.com |

| Triethylsilyl triflate (TESOTf) / 2,2′-bipyridyl | Mild, non-acidic | Direct conversion of aromatic MOM ethers to TES ethers | nih.gov |

Under certain conditions, the cleavage of related compounds can be accompanied by intramolecular reactions. For instance, during the attempted acidic hydrolysis of a MOM ether in a molecule with a nearby hydroxyl group, an intramolecular cyclization can occur, leading to the formation of a 1,3-dioxane (B1201747) instead of the intended deprotected alcohol. thieme-connect.de This highlights the potential for neighboring group participation in reactions involving the methoxymethyl moiety. Other complex cyclization reactions have been developed for the synthesis of sulfonate esters, such as those involving an intramolecular radical functional group migration to achieve difunctionalization of unactivated alkenes. nih.gov In a different context, rhodium-catalyzed annulative cyclization reactions demonstrate how bond cleavage (in that case, an N-N bond) can initiate a cascade leading to complex heterocyclic structures. acs.org

Mechanisms of Methoxymethyl Radical Reactions

The methoxymethyl radical (CH₃OCH₂) is a key intermediate in the degradation of this compound. Its reactions, especially with atmospheric components like nitrogen dioxide, are pivotal in determining the subsequent chemical pathways and products.

Theoretical investigations into the reaction between the methoxymethyl radical (CH₃OCH₂) and nitrogen dioxide (NO₂) have been conducted to elucidate the underlying mechanisms. These studies, employing quantum chemical calculations at levels such as M062X/MG3S and G4, reveal a complex potential energy surface. researchgate.netsemanticscholar.orgustc.edu.cn

The initial interaction between the CH₃OCH₂ radical and NO₂ is a barrierless process. researchgate.netsemanticscholar.orgustc.edu.cn This interaction can occur through two primary modes of attack: the nitrogen atom or an oxygen atom of NO₂ attacking the terminal carbon atom of the methoxymethyl radical. This leads to the formation of two stable association intermediates:

CH₃OCH₂NO₂ (IM1) : Formed via a carbon-nitrogen bond. researchgate.netsemanticscholar.orgustc.edu.cn

CH₃OCH₂ONO (IM2) : Formed via a carbon-oxygen bond. researchgate.netsemanticscholar.orgustc.edu.cn

Computational analysis indicates that the formation of these intermediates is rapid due to the absence of an energy barrier. researchgate.netsemanticscholar.org The relative stability of these intermediates has been determined, with the nitrite (B80452) adduct (IM2) being more stable than the nitro adduct (IM1). The methoxymethyl nitrite intermediate (IM2) can exist as two conformers, trans (IM2a) and cis (IM2b), with the trans conformer being the more stable of the two. researchgate.netsemanticscholar.org The stability order is as follows: IM2a > IM2b > IM1. researchgate.netsemanticscholar.orgustc.edu.cn

The following table summarizes the key intermediates formed in the reaction between the methoxymethyl radical and nitrogen dioxide.

| Intermediate | Structure | Formation Pathway | Relative Stability |

| IM1 | CH₃OCH₂NO₂ | N-attack on the C-atom of CH₃OCH₂ | Less Stable |

| IM2a | trans-CH₃OCH₂ONO | O-attack on the C-atom of CH₃OCH₂ | Most Stable |

| IM2b | cis-CH₃OCH₂ONO | O-attack on the C-atom of CH₃OCH₂ | Intermediate Stability |

This table provides a summary of the intermediates as identified in theoretical studies. The relative stability is based on computational analysis.

Once formed, the intermediates IM1 and IM2 can undergo several dissociation and isomerization reactions. The pathways originating from the more stable trans-methoxymethyl nitrite (IM2a) are considered the most feasible. researchgate.netsemanticscholar.org

Theoretical calculations show that the subsequent dissociation of IM1 is kinetically inhibited due to high energy barriers. researchgate.netsemanticscholar.org Therefore, the primary reaction pathways proceed from the IM2 intermediates.

The most significant pathways for the decomposition of IM2a are:

Direct O-NO bond cleavage : This leads to the formation of the methoxyalkoxy radical and nitric oxide (P1: CH₃OCH₂O + NO). researchgate.netsemanticscholar.org

H-transfer and simultaneous bond dissociation : A less common pathway involves the transfer of a hydrogen atom from the methyl group of IM2a to the nitrogen atom, with concurrent dissociation of the C-O and O-N bonds. This results in the formation of two formaldehyde (B43269) molecules and nitroxyl (B88944) (P4: 2CH₂O + HNO). researchgate.netsemanticscholar.org

The cis-conformer (IM2b) has another available dissociation pathway: 4. O-N and C-O bond scission : This leads to the decomposition into formaldehyde, and methyl nitrite (P5: CH₂O + CH₃ONO), through the recombination of the resulting methoxy (B1213986) radical and nitric oxide. researchgate.netsemanticscholar.org

The table below outlines the major dissociation and isomerization pathways for the methoxymethyl nitrite intermediate.

| Starting Intermediate | Pathway Description | Products |

| IM2a (trans-CH₃OCH₂ONO) | Direct O-NO bond cleavage | P1: CH₃OCH₂O + NO |

| IM2a (trans-CH₃OCH₂ONO) | H-shift and O-NO bond rupture | P2: CH₃OCHO + HNO |

| IM2a (trans-CH₃OCH₂ONO) | H-transfer and simultaneous C-O and O-N bond dissociation | P4: 2CH₂O + HNO |

| IM2b (cis-CH₃OCH₂ONO) | O-N and C-O bond scission and recombination | P5: CH₂O + CH₃ONO |

This table summarizes the key reaction pathways identified through theoretical calculations.

Applications of Methoxymethyl Methanesulfonate in Complex Organic Synthesis

Strategic Application as an Alkylating Agent in Fine Chemical Synthesis

As an alkylating agent, methoxymethyl methanesulfonate (B1217627) provides a reactive source of the methoxymethyl cation (CH₃OCH₂⁺) or its equivalent. wikipedia.orgspectrumchemical.comnih.govscience.govnih.govnih.gov This reactivity is harnessed for the formation of new carbon-heteroatom bonds, particularly with oxygen and nitrogen nucleophiles, which is a cornerstone of fine chemical synthesis. The compound can be generated in situ from dimethoxymethane (B151124) and the mixed anhydride (B1165640) of acetic and methanesulfonic acids, allowing it to be used without isolation. google.com

Methoxymethyl methanesulfonate is a highly effective agent for the alkylation of alcohols to form methoxymethyl (MOM) ethers. google.com This transformation is a fundamental method for protecting hydroxyl groups during multi-step syntheses. The reaction involves the nucleophilic attack of an alcohol's oxygen atom on the electrophilic methylene (B1212753) carbon of this compound, displacing the methanesulfonate anion as a leaving group.

While the primary use is in forming ethers, the "ester" component of its name refers to its own structure as the methyl ester of methanesulfonic acid. The formation of sulfonate esters, such as methyl methanesulfonate (MMS), typically occurs through the reaction of a sulfonic acid with an alcohol. pqri.orgenovatia.comresearchgate.netresearchgate.net These reactions are sensitive to process factors like temperature, concentration, and the presence of water. pqri.orgresearchgate.net For instance, studies on the formation of methyl methanesulfonate show that the process is reversible and can be limited by the subsequent alcoholysis of the ester product to form an ether (e.g., dimethyl ether) and regenerate the sulfonic acid. pqri.orgenovatia.comresearchgate.net Although this compound is itself a sulfonate ester, its primary application in this context is not the formation of other sulfonate esters, but rather the utilization of its electrophilicity for methoxymethylation.

A significant application of this compound is in the N-alkylation of imides and ureides, a class of compounds for which modifying the nitrogen atom can be challenging. google.com This method provides a higher-yielding, more convenient, and safer alternative to traditional reagents like chloromethyl methyl ether, which is a highly toxic and regulated carcinogen. google.comwikipedia.org

The process has been successfully applied to synthesize N-(alkoxyalkylene) ureides, including anticonvulsant drugs. For example, 5,5-diphenyl-barbituric acid can be N-alkylated with this compound in the presence of a non-nucleophilic base like diisopropylethylamine to yield N,N'-bismethoxymethyl-5,5-diphenyl-barbituric acid. google.com The methodology is also effective for the N-alkylation of other ureides, such as ethosuximide (B1671622) and glutethimide. google.com

| Ureide Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 5,5-diphenyl-barbituric acid | N,N'-bismethoxymethyl-5,5-diphenyl-barbituric acid | Not specified | google.com |

| Glutethimide | N-methoxymethylglutethimide | 65% | google.com |

| Ethosuximide | N-methoxymethylethosuximide | 60% | google.com |

Specific Synthetic Transformations and Target Molecule Synthesis

The application of this compound is best illustrated through its role in the synthesis of specific target molecules where precise control of reactivity is paramount. The strategy of retrosynthetic analysis, which involves working backward from a target molecule to simpler starting materials, often reveals key steps where protecting groups or specific alkylations are necessary. pressbooks.pub

The N-alkylation of ureides using this compound is a prime example of a specific transformation leading to valuable target molecules. google.com As detailed in section 4.1.2, this method facilitates the synthesis of N-methoxymethyl derivatives of anticonvulsant drugs.

Another area of application is in the synthesis of complex nucleoside and pyrimidine (B1678525) derivatives. nih.gov In one study, N-methoxymethylation was used to protect the nitrogen atoms in pyrimidine rings bearing acyclic side-chains. nih.gov This protection was a critical step in a synthetic sequence aimed at producing fluorinated pyrimidine derivatives, which were being developed as potential tracers for positron emission tomography (PET) imaging. nih.gov The reaction of a silylated pyrimidine with a MOM-delivery agent led to the formation of N,N-1,3-diMOM, N-1-MOM, and N-3-MOM substituted products. nih.gov

The following table summarizes specific transformations involving the methoxymethyl group, highlighting the versatility of this chemistry in achieving complex synthetic goals.

Ring-Opening Polymerization Initiators

This compound serves as an effective initiator in the cationic ring-opening polymerization (CROP) of various cyclic monomers. The process relies on the electrophilic nature of the methoxymethyl cation, which is readily generated from the sulfonate precursor. This cation attacks the monomer, initiating a chain-growth process that allows for the synthesis of polymers with controlled molecular weights and defined architectures.

One of the most significant applications in this area is the polymerization of 2-oxazolines. researchgate.net The CROP of 2-oxazolines is a well-established method for producing poly(2-oxazoline)s (POx), a class of polymers with significant potential in biomedical applications due to their biocompatibility and tunable properties. The initiation step involves the electrophilic attack of the methoxymethyl cation on the nitrogen atom of the 2-oxazoline ring, forming a cationic oxazolinium species. This species then propagates by attacking subsequent monomer units.

The choice of initiator is critical in controlling the polymerization process. While strong alkylating agents like methyl triflate and methyl tosylate are common, this compound offers a balance of reactivity and stability. researchgate.net Its reactivity is sufficient to initiate polymerization efficiently, while its handling characteristics are more favorable than some of the more aggressive initiators. The sulfonate leaving group is stable, which helps to minimize side reactions and ensure a "living" polymerization character. This living nature is crucial as it allows for the synthesis of block copolymers and other complex polymer architectures by sequential monomer addition. sigmaaldrich.com

Research in this field systematically investigates how different initiator and monomer combinations affect polymerization kinetics and the properties of the resulting polymer. researchgate.net For instance, the polymerization of 2-ethyl-2-oxazoline (B78409) using various alkyl sulfonate initiators has been studied to optimize reaction conditions. researchgate.net Such studies are vital for tailoring the synthesis of poly(2-oxazoline)s for specific applications, such as in drug delivery systems or as functional biomaterials. sigmaaldrich.com

Table 1: Comparison of Initiators in Cationic Ring-Opening Polymerization

| Initiator Type | Common Examples | Key Characteristics |

|---|---|---|

| Alkyl Sulfonates | Methyl triflate, Methyl tosylate, This compound | Good balance of reactivity and stability; allows for controlled/"living" polymerization. researchgate.net |

| Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide | Historically used; can be less efficient and offer less control than sulfonates. researchgate.net |

Synthesis of Nucleoside Mimetics and Related Biological Scaffolds

The structural similarity of the methoxymethyl group to the ribose sugar moiety in nucleosides has made this compound a valuable reagent in the synthesis of nucleoside mimetics. These are molecules designed to mimic the structure and function of natural nucleosides and can have significant therapeutic potential as antiviral or anticancer agents.

In this context, this compound is used to alkylate the nitrogen atoms of nucleobases (such as purines and pyrimidines) or to modify existing hydroxyl groups on sugar analogs. This introduction of the MOM group can serve several purposes:

As a key structural component: The MOM group can act as a flexible ether linkage, replacing the more rigid ribose ring of a natural nucleoside. This can alter the molecule's conformational properties and its ability to interact with biological targets.

As a protecting group: In more complex syntheses, the MOM group is used to temporarily block reactive hydroxyl or amine functional groups. Its stability to a wide range of reaction conditions, coupled with its relatively mild deprotection protocols (typically using acidic conditions), makes it a strategic choice for multi-step synthetic sequences.

The synthesis of these mimetics often involves the careful, regioselective alkylation of a heterocyclic base. The choice of solvent, base, and temperature can influence the position of alkylation, allowing synthetic chemists to target specific isomers with desired biological activities. The resulting acyclic nucleoside analogs are then tested for their ability to inhibit viral enzymes like reverse transcriptase or polymerases, which are crucial for viral replication.

Strategic Use in Multi-Step Total Synthesis Endeavors

The total synthesis of complex natural products is a field that showcases the art and science of organic chemistry. purdue.edu In these lengthy and often challenging synthetic campaigns, the selection of reagents for specific transformations is of paramount importance. nih.govrsc.org this compound finds its place as a reliable reagent for introducing the methoxymethyl (MOM) protecting group onto sensitive alcohol functionalities within intricate molecular architectures. purdue.edunih.gov

The strategic value of the MOM group, and by extension MOM-OMs, in total synthesis lies in its robustness and orthogonal stability. It is stable to a wide array of reagents commonly used in complex synthesis, including many oxidizing and reducing agents, organometallic reagents, and basic conditions. This allows chemists to perform extensive modifications on other parts of the molecule without affecting the protected alcohol.

An example of its strategic application can be found in syntheses where a hydroxyl group needs to be masked through numerous steps, only to be revealed near the end of the synthesis to participate in a final cyclization or to be present in the final target molecule. The MOM group is often chosen over other protecting groups like silyl (B83357) ethers (e.g., TBS, TIPS) when acidic conditions are to be encountered in subsequent steps, as silyl ethers are generally labile to acid.

The following table outlines the typical strategic considerations for using MOM protection in total synthesis:

Table 2: Strategic Application of MOM Protection in Total Synthesis

| Synthetic Challenge | Role of MOM Protection | Example of Subsequent Reactions |

|---|---|---|

| Presence of multiple, sensitive functional groups | Selective protection of a key hydroxyl group | Grignard reactions, reductions with metal hydrides, basic hydrolysis of esters |

| Need for a robust protecting group | Withstands a broad range of non-acidic reaction conditions | Multi-step functional group interconversions on other parts of the molecule |

| Late-stage deprotection required | Removal under mild acidic conditions without disturbing the overall structure | Final deprotection to reveal the natural product's structure |

The successful completion of a total synthesis often hinges on the careful planning of the protecting group strategy. nih.gov The reliability and well-understood reactivity of this compound make it a staple in the synthetic chemist's toolbox for these demanding projects. purdue.edursc.org

Advanced Analytical Methodologies for Methoxymethyl Methanesulfonate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating methoxymethyl methanesulfonate (B1217627) from complex matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are powerful techniques employed for this separation.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sulfonate esters like methoxymethyl methanesulfonate. The choice of stationary and mobile phases is crucial for achieving effective separation.

Reverse-phase (RP) HPLC is a common approach. For instance, methyl methanesulfonate can be analyzed using a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid for mass spectrometry compatibility. sielc.com Specialized columns, such as those with low silanol (B1196071) activity (e.g., Newcrom R1), are suitable for this type of analysis. sielc.com For the separation of multicomponent mixtures of alkanesulfonates, manipulating the ionic strength of the mobile phase can enhance retention and improve resolution. nih.gov

In many cases, due to the lack of a strong UV chromophore in simple alkyl sulfonates, derivatization is necessary to achieve the required sensitivity with UV detectors. nih.govnih.gov This involves a chemical reaction to attach a UV-absorbing molecule to the analyte before or after chromatographic separation. taylorfrancis.comnih.gov

Table 1: Example HPLC Conditions for Sulfonate Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | SunFire C18 (250 mm × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (20:80, V/V) | mdpi.com |

| Flow Rate | 1.0 mL/min | nih.govmdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Detection | UV at 280 nm (after derivatization) | mdpi.com |

| Injection Volume | 20 µL | mdpi.com |

This table presents typical conditions for the analysis of derivatized methanesulfonates.

Gas chromatography (GC) is a highly effective technique for the trace analysis of volatile and semi-volatile compounds, including methanesulfonate esters. nih.gov Capillary GC methods, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provide high resolution and sensitivity. nih.govglobalresearchonline.net

For trace analysis of residual methyl, ethyl, and isopropyl methanesulfonate in pharmaceutical substances, a capillary GC-FID method has been developed. nih.gov This approach utilizes a megabore capillary column with a bonded polyethylene (B3416737) glycol stationary phase and a splitless injection mode. nih.gov Such methods can achieve a limit of detection of approximately 1 µg/g (1 ppm) and a limit of quantitation of 5 µg/g (5 ppm). nih.gov

Headspace GC-MS is another powerful technique, particularly for analyzing the formation of sulfonate esters in reaction mixtures. pqri.org This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace), which is then injected into the GC-MS system. pqri.org

Table 2: Example GC Conditions for Trace Analysis of Alkyl Mesylates

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-WAX (30 m × 0.53 mm × 1.0 μm) | globalresearchonline.net |

| Carrier Gas | Nitrogen or Helium | globalresearchonline.net |

| Flow Rate | 1.5 mL/min | globalresearchonline.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govglobalresearchonline.net |

| Injection Mode | Splitless | nih.govglobalresearchonline.net |

| Sample Solvent | n-Hexane, Acetonitrile, Ethyl acetate, Methylene (B1212753) chloride | nih.govglobalresearchonline.net |

This table outlines typical parameters for the GC-based analysis of trace levels of methanesulfonates.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. nih.gov The principles of UPLC can be readily applied to the analysis of this compound, offering improved throughput for quality control and research applications. sielc.comnih.gov

UPLC systems operate at higher pressures than HPLC systems, which allows for the use of longer columns packed with smaller particles, leading to a dramatic increase in efficiency. nih.gov When coupled with high-resolution mass spectrometry (HRMS), UPLC becomes a powerful tool for both the targeted quantification of known compounds and the exploratory profiling of unknown metabolites in complex samples. nih.gov For the analysis of compounds like methyl methanesulfonate, HPLC methods can often be scaled down to UPLC formats by using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.com

Method Validation and Quantification Strategies

To ensure that an analytical method for this compound is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. rroij.comnih.gov Method validation is performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonization (ICH). nih.govmdpi.com This process assesses several key performance characteristics to provide a high degree of assurance in the analytical results.

Linearity, Precision, and Accuracy Assessments

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r² or r), close to 1.0, indicates a strong linear relationship. nih.govrroij.com For MMS, methods have demonstrated excellent linearity across various concentration ranges, with correlation coefficients often exceeding 0.999. nih.govrroij.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). System precision for MMS analysis has been reported at values such as 3.82%, indicating good repeatability of the analytical system. nih.gov Intermediate precision, which assesses variations within a laboratory (e.g., on different days or with different analysts), has also shown low RSD values, such as 3.50%. nih.gov

Accuracy is the measure of closeness of the analytical result to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. For MMS, accuracy has been consistently reported within acceptable ranges, such as 80%–120% or 99%–101%, demonstrating that the methods can accurately quantify the amount of the impurity in a sample. nih.govrroij.comnih.gov

The table below summarizes findings from various validated methods for the analysis of this compound.

Table 1: Summary of Method Validation Parameters for this compound (MMS)

| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Precision (%RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|---|

| LC/MS/MS | 0.0025 µg/mL - 0.3 µg/mL | > 0.999 | 3.82 (System) | 80% - 120% | nih.govnih.gov |

| GC-MS | 1 µg/mL - 15 µg/mL | Not Specified | Not Specified | Not Specified | nih.gov |

| GC/MS/MS | 0.7 ppm - 2.1 ppm | > 0.999 | Not Specified | 70% - 130% | rroij.com |

| Derivatization HPLC-UV | 0.03 µg/mL - 3.00 µg/mL | Not Specified | 3.23 (Repeatability); 3.50 (Intermediate) | 99% - 101% | nih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method at low concentrations. europa.eu The LOD is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. sepscience.com The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. sepscience.comsepscience.com

According to ICH guidelines, LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at 10:1. rroij.comsepscience.com Another approach involves using the standard deviation of the response and the slope of the calibration curve, calculated as LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com

The development of highly sensitive methods, such as those employing mass spectrometry, has enabled the determination of very low LOD and LOQ values for this compound, which is essential for its control as a genotoxic impurity. nih.gov

The table below presents the LOD and LOQ values for this compound as reported in various research studies.

Table 2: Reported LOD and LOQ Values for this compound (MMS)

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|

| LC/MS/MS | 0.3 µg/g | 0.4 µg/g | nih.govnih.gov |

| GC-MS | 0.3 µg/mL | 1.0 µg/mL | researchgate.netnih.gov |

| GC/MS/MS | 0.12 ppm | 0.37 ppm | rroij.com |

| Derivatization HPLC-UV | 0.3 ppm (equivalent to 0.15 ng/mL) | Not Specified (LOQ is 0.6 ppm for EMS) | nih.gov |

Theoretical and Computational Studies of Methoxymethyl Methanesulfonate Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the electronic structure and energetics of molecules like methoxymethyl methanesulfonate (B1217627).

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

For analogous compounds, DFT has been successfully used to explore reaction pathways. For instance, in the study of other organic molecules, DFT calculations have helped to map out potential energy surfaces, identify key intermediates, and calculate activation barriers, thereby providing a detailed picture of the reaction mechanism. It is a versatile method applicable to a wide range of chemical transformations.

Ab Initio Methods (e.g., G4 levels) for Energetic Profiles

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for calculating the energetic profiles of chemical reactions. The G4 level of theory is a composite method known for its high accuracy in predicting thermochemical data.

Although specific G4-level calculations for methoxymethyl methanesulfonate are not published, the methodology is well-suited for determining precise energetic information. For related compounds, such as methanesulfonyl chloride, ab initio methods have been employed to study solvolysis reactions. koreascience.kr These calculations revealed a concerted SN2 mechanism with a trigonal bipyramidal transition state, and significantly lower activation barriers in solution compared to the gas phase. koreascience.kr Such computational approaches could be similarly applied to this compound to obtain a detailed understanding of its reaction energetics.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of molecules, including their conformational preferences and the energetics of their transformations.

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not rigid, with rotation possible around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers that separate them.

While direct studies on this compound are scarce, research on the analogous compound methyl methanethiosulfonate (B1239399) (CH₃SO₂SCH₃) using both experimental and computational methods has shown the existence of both anti and gauche conformers due to rotation around the S-S bond, with the gauche conformation being the preferred one. nih.gov The rotational barrier was analyzed using methods such as RHF/6-31G(d), MP2/6-31G(d), and B3LYP/6-31G(d). nih.gov A Fourier-type expansion of the rotational barrier indicated that nonbonding and hyperconjugative interactions are the dominant contributing factors. nih.gov

| Method | Molecule Studied | Key Finding |

| DFT/Ab Initio | Methyl Methanethiosulfonate | Gauche conformer is preferred over the anti conformer. |

| Dynamic NMR | N,N-dimethylacetamide | The barrier to rotation about the C-N bond can be determined. |

Transition State Analysis and Reaction Energetics

The transition state is a critical point on the reaction energy profile that determines the rate of a chemical reaction. Computational methods are invaluable for locating and characterizing these high-energy structures.

For the solvolysis of methanesulfonyl chloride, a related reaction, ab initio calculations have identified the transition state structures in water and methanol (B129727). koreascience.kr The study found that the transition state for hydrolysis is looser than for methanolysis, which aligns with experimental observations of a mechanism shifting towards SN1 in water and an SAN process in alcohol. koreascience.kr

The energetics of these transition states, and thus the activation energies for the reactions, can be calculated with high accuracy. These computational insights are crucial for understanding the factors that control the reactivity of sulfonate esters.

Computational Predictions in Organic Synthesis

Computational chemistry is increasingly used to predict the outcomes of organic reactions and to design new synthetic routes. By modeling potential reaction pathways and their associated energetics, chemists can identify the most promising conditions and substrates for a desired transformation.

While there are no specific computational predictions for the use of this compound in organic synthesis documented in the literature, the tools of computational chemistry are well-equipped for such a task. For example, DFT calculations could be used to compare the reactivity of different nucleophiles with this compound, predicting the regioselectivity and stereoselectivity of the reaction. This predictive power can accelerate the discovery of new reactions and optimize existing synthetic protocols.

Computer-Guided Synthesis Design and Optimization

The synthesis of a target molecule such as this compound can be approached more systematically through computer-guided design. researchgate.netucla.eduspringernature.com Modern computational tools can assist chemists in both retrosynthetic analysis and the optimization of reaction conditions. researchgate.netucla.eduspringernature.com

Retrosynthetic Analysis:

Computer-assisted retrosynthesis programs can propose potential synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. springernature.com For this compound, a primary retrosynthetic disconnection would logically occur at the ester linkage, suggesting methanesulfonic acid (or a derivative like methanesulfonyl chloride) and a methoxymethyl-containing synthon as the precursors. A further disconnection of the methoxymethyl ether portion would lead back to a simple alcohol, formaldehyde (B43269) (or a synthetic equivalent like dimethoxymethane), and a methyl source.

Reaction Condition Optimization:

Computational models can be employed to predict how changes in reaction parameters might affect the yield and purity of this compound. These models can simulate the reaction under various conditions of temperature, solvent, and catalyst, thereby identifying an optimal set of conditions before extensive laboratory work is undertaken. For instance, Density Functional Theory (DFT) calculations can be used to model the transition state of the esterification reaction between a methanesulfonyl derivative and a methoxymethyl alcohol derivative. By calculating the energy barriers for different pathways (e.g., with and without a catalyst), the most efficient route can be predicted. mdpi.com

The following table illustrates a hypothetical optimization study for the synthesis of this compound, where computational models are used to predict the reaction yield under different conditions.

| Entry | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

| 1 | None | Dichloromethane (B109758) | 25 | 45 |

| 2 | Triethylamine (B128534) | Dichloromethane | 25 | 85 |

| 3 | Pyridine | Dichloromethane | 25 | 78 |

| 4 | Triethylamine | Acetonitrile | 25 | 82 |

| 5 | Triethylamine | Dichloromethane | 0 | 75 |

This table is illustrative and based on general principles of synthesis optimization.

Correlation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. mdpi.com When theoretical predictions align well with experimental outcomes, the computational model is considered robust and can be used for further predictions with a higher degree of confidence. mdpi.com For this compound, this correlation can be established in several areas.

Reaction Kinetics and Mechanism:

The formation of this compound likely proceeds through a nucleophilic substitution reaction. Computational methods can calculate the activation energies for different potential mechanisms (e.g., SN1 vs. SN2). oocities.org These calculated energy barriers can then be correlated with experimentally determined reaction rates. For example, if experimental kinetic studies show a second-order rate law, this would support a computationally predicted SN2 mechanism.

Studies on the formation of similar sulfonate esters, such as methyl methanesulfonate, have shown that the reaction between a sulfonic acid and an alcohol can be computationally modeled to understand the reaction mechanism and the factors influencing impurity formation. acs.org Isotopic labeling experiments, for instance, can be compared with computational predictions of bond-breaking and bond-forming events in the transition state. acs.org

Spectroscopic Properties:

Computational chemistry can also predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). These predicted spectra can be compared with the experimentally measured spectra of synthesized this compound to confirm its structure. A good correlation between the predicted and experimental spectra provides strong evidence for the successful synthesis of the target compound.

The table below presents a hypothetical comparison of calculated and experimental data for this compound.

| Parameter | Theoretical Value (Calculated) | Experimental Value (Observed) |

| Activation Energy (Ea) for formation | 75 kJ/mol | 72 kJ/mol |

| 1H NMR Chemical Shift (δ) of -O-CH2-O- | 4.8 ppm | 4.7 ppm |

| IR Stretching Frequency (ν) of S=O | 1350 cm-1 | 1345 cm-1 |

This table is for illustrative purposes. The values are representative of typical correlations found for similar organic molecules.

The use of computational tools in studying this compound not only aids in its synthesis but also deepens the fundamental understanding of its chemical behavior. ucla.edunih.gov

Environmental Considerations and Analogous Transformation Research

Abiotic Transformation Processes of Related Organic Sulfonates

Abiotic transformation involves chemical processes that are not mediated by living organisms. For organic sulfonates, key abiotic pathways include hydrolysis and photochemical degradation. snu.ac.kr

The hydrolysis of sulfonate esters, which involves the cleavage of the ester bond by water, is a primary abiotic degradation pathway in aqueous environments. snu.ac.kracs.org The mechanism of this reaction has been a subject of considerable study and debate, with evidence supporting both stepwise and concerted pathways. acs.orglu.sersc.org

A stepwise mechanism involves the initial formation of a pentavalent intermediate, which then breaks down to the final products. acs.orgrsc.org This pathway is often favored by strong nucleophiles and poor leaving groups. rsc.org In contrast, a concerted mechanism involves a single transition state where bond-forming and bond-breaking occur simultaneously. acs.orglu.se Recent computational and experimental studies on the alkaline hydrolysis of aryl benzenesulfonates suggest that a concerted mechanism provides a better interpretation for a range of leaving groups. acs.orglu.se

The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific structure of the sulfonate ester. cdnsciencepub.comenovatia.com For instance, the hydrolysis of some sulfonyl chlorides is significantly faster at higher pH values. cdnsciencepub.com The presence of water is a critical factor; even small amounts of water can significantly accelerate the hydrolytic degradation of sulfonate esters, competing with and suppressing their formation. enovatia.comresearchgate.net

Analytical Approaches for Environmental Trace Analysis of Sulfonate Esters

Methodologies for Detection of Trace Organosulfur Compounds in Environmental Matrices

The detection and quantification of trace organosulfur compounds (OSCs), such as methoxymethyl methanesulfonate (B1217627) and its analogues, in complex environmental matrices present significant analytical challenges. These challenges stem from the diverse physicochemical properties of OSCs, their potential for volatility and reactivity, and the often low concentrations at which they occur. nih.gov Consequently, sophisticated and sensitive analytical methodologies are required, encompassing robust sample preparation techniques and advanced instrumental analysis.

Sample Preparation

A crucial first step in the analysis of trace OSCs is the effective extraction and pre-concentration of the target analytes from the environmental matrix (e.g., water, soil, air, or biological tissues) while minimizing interferences. mdpi.comnih.gov The choice of preparation method depends heavily on the matrix type and the specific properties of the compounds of interest.

For liquid samples, such as industrial effluents or natural waters, methods like dichloromethane (B109758) extraction have been used to isolate polar organosulfur compounds. iaea.org A straightforward headspace gas chromatography method has been developed for the routine analysis of volatile organosulfur compounds (VOSCs) in high-salinity liquid matrices. nih.gov This method involves direct sample acidification, which has been shown to increase the analytical response for various thiols and sulfides. nih.gov

For solid matrices like soil and sediment, more rigorous extraction techniques are often necessary. Advanced methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) offer advantages over traditional techniques by reducing solvent consumption and extraction time. mdpi.com The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is another widely used approach for extracting a broad range of analytes, including sulfur-containing pesticides, from various environmental samples. mdpi.com Following extraction, a clean-up step is often required to remove interfering substances. For instance, elemental sulfur in bottom sediments can interfere with gas chromatographic analysis and can be removed by using copper. noaa.gov

For air analysis, canister sampling followed by offline analysis is a common approach. copernicus.org However, care must be taken as reactive compounds like methanethiol (B179389) can react on metal surfaces, potentially leading to inaccurate measurements. copernicus.org

Analytical Instrumentation and Detection

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify the OSCs. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common separation techniques, often coupled with mass spectrometry (MS) for sensitive and specific detection. chromatographyonline.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile OSCs. nih.gov When coupled with a mass spectrometer (GC/MS), it allows for the identification of numerous OSCs, including thioethers, sulfones, and thiophenes, in water, sediment, and fish samples at concentrations in the parts-per-billion (ppb) range. nih.gov Other detectors, such as the flame photometric detector (FPD), which is specific for sulfur and phosphorus compounds, and the flame ionization detector (FID), are also used. nih.govcopernicus.org

High-Performance Liquid Chromatography (HPLC): HPLC is preferred for the analysis of less volatile, thermally labile, or polar OSCs. conicet.gov.ar Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for separating a wide range of OSCs. conicet.gov.ar Coupling HPLC with mass spectrometry (HPLC-MS) provides high sensitivity and accuracy for the detection of these compounds. chromatographyonline.com

Mass Spectrometry (MS): MS is a powerful detection technique that provides detailed structural information, enabling the unambiguous identification of compounds. iaea.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown compound. iaea.org For real-time monitoring of VOSCs in the air, proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) has been utilized, allowing for the identification of over 30 VOSCs in raw biogas. copernicus.orgrepec.org A key feature in the mass spectra of organosulfur compounds is the presence of the sulfur-34 (B105110) (³⁴S) isotope peak, which is approximately 4.4% of the abundance of the sulfur-32 (B83152) (³²S) peak and helps confirm the presence of sulfur in a molecule. britannica.com

Research Findings on OSCs Detection

The following table summarizes findings from various studies on the detection of trace organosulfur compounds in different environmental matrices.

| Matrix | Detected Compounds/Classes | Analytical Method | Reported Concentration/Detection Limit | Reference |

|---|---|---|---|---|

| Water, Industrial Effluent, Sediment, Fish | Thioethers, Sulphones, Thiophenes, Thiols, Sulphonamides, Thiazole | Gas Chromatography/Mass Spectrometry (GC/MS) | 0.1 to 2000 ppb | nih.gov |

| Air | Dimethyl sulfide (B99878) (DMS), Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS), Methanethiol (MTO) | Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS); Canister sampling with Gas Chromatography-Flame Ionization Detector (GC-FID) | Not specified | copernicus.org |

| Produced Water | Polar organosulfur compounds | Electron Ionization-MS, Chemical Ionization-MS, High Resolution MS, MS/MS | Present in greater concentrations than petroleum hydrocarbons | iaea.org |

| High Saline Liquid Matrix (pH 8.4) | Methanethiol, Ethanethiol, Propanethiol, Dimethyl sulfide, Dimethyl disulfide, Diethyl disulfide | Headspace Gas Chromatography with Flame Photometric Detector (FPD) | Calibration range: 5 µM-S to 125 µM-S | nih.gov |

| Biogas | Over 30 Volatile Organic Sulfur Compounds (VOSCs), including Dimethyl Sulfide (DMS) | Vocus Proton-Transfer-Reaction Mass Spectrometer (Vocus-PTR-MS) | Total VOSCs: 0.3–9.3 ppmv | repec.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.